

Ethyl Ethoxyacetate: A Detailed Profile for Food Science Applications

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Compound of Interest

Compound Name: *Ethyl ethoxyacetate*

Cat. No.: B1329361

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Introduction

Ethyl ethoxyacetate (CAS No. 817-95-8) is a flavoring substance valued in the food industry for its characteristic mild, fruity, and sweet aroma.^{[1][2]} Chemically, it is the ethyl ester of ethoxyacetic acid, with the molecular formula C₆H₁₂O₃.^{[1][2][3]} This colorless liquid is also utilized in the formulation of perfumes and as a solvent in various industrial applications.^{[1][2]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **ethyl ethoxyacetate** as a flavoring agent in food science.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl ethoxyacetate** is presented in Table 1.

Property	Value	Reference
CAS Number	817-95-8	[1] [2] [3]
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [2] [3]
Molecular Weight	132.16 g/mol	[2] [3]
Appearance	Clear, colorless liquid	[4]
Odor	Mild, fruity, sweet	[1] [2]
Boiling Point	156 °C	[4]
Density	0.975 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.402	[4]
Solubility	Insoluble in water	[4]

Regulatory Status

As of the latest available information, **ethyl ethoxyacetate** does not have a specific FEMA (Flavor and Extract Manufacturers Association) number, nor is it individually listed in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database. However, it falls under the broader category of aliphatic acyclic esters, many of which have been evaluated as groups by these regulatory bodies.[\[5\]](#)[\[6\]](#)[\[7\]](#) For instance, JECFA has evaluated numerous esters of aliphatic acyclic primary alcohols with both branched-chain and linear saturated carboxylic acids, generally finding them to be of no safety concern at current levels of intake.[\[5\]](#)[\[6\]](#) Researchers and developers should ensure compliance with the specific regulations of the country where the food product will be marketed.

Flavor Profile and Application

Ethyl ethoxyacetate imparts a pleasant fruity and sweet character to food and beverage products. Its mild nature makes it a versatile component in various flavor formulations.

Sensory Characteristics:

- Aroma: Fruity, sweet, with potential ethereal notes.

- Taste: Contributes to a general fruity and sweet taste profile.

Recommended Applications:

While specific quantitative data on the use of **ethyl ethoxyacetate** in commercial products is proprietary, based on its flavor profile, it is suitable for inclusion in flavor concentrates for a variety of food categories, including:

- Beverages: Fruit-flavored drinks, carbonated soft drinks, and alcoholic beverages.
- Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.
- Baked Goods: Icings, fillings, and fruit-flavored cakes and pastries.
- Dairy Products: Fruit-flavored yogurts and ice creams.

The optimal concentration of **ethyl ethoxyacetate** will vary depending on the food matrix and the desired flavor intensity. It is recommended to start with low concentrations (in the ppm range) and optimize based on sensory evaluation.

Experimental Protocols

Protocol 1: Sensory Evaluation of Ethyl Ethoxyacetate

This protocol outlines the procedure for conducting a sensory evaluation of **ethyl ethoxyacetate** to determine its flavor profile and sensory threshold.

1. Objective: To characterize the sensory attributes of **ethyl ethoxyacetate** and to determine its detection and recognition thresholds in a specific food matrix (e.g., a 5% sugar solution).
2. Materials:

- **Ethyl ethoxyacetate** (food grade)
- Deionized water
- Sucrose
- Volumetric flasks and pipettes

- Sensory evaluation booths with controlled lighting and ventilation
- Odor-free sample cups with lids, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)

3. Panelist Selection:

- Recruit 15-20 panelists who are non-smokers and have no known taste or smell disorders.
- Train panelists to identify and rate the intensity of basic tastes and aromas.

4. Sample Preparation:

- Prepare a stock solution of **ethyl ethoxyacetate** (e.g., 1000 ppm) in a suitable solvent like ethanol.
- Prepare a series of dilutions in the desired food matrix (e.g., 5% sugar solution) to obtain a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).
- Prepare a control sample containing only the food matrix.

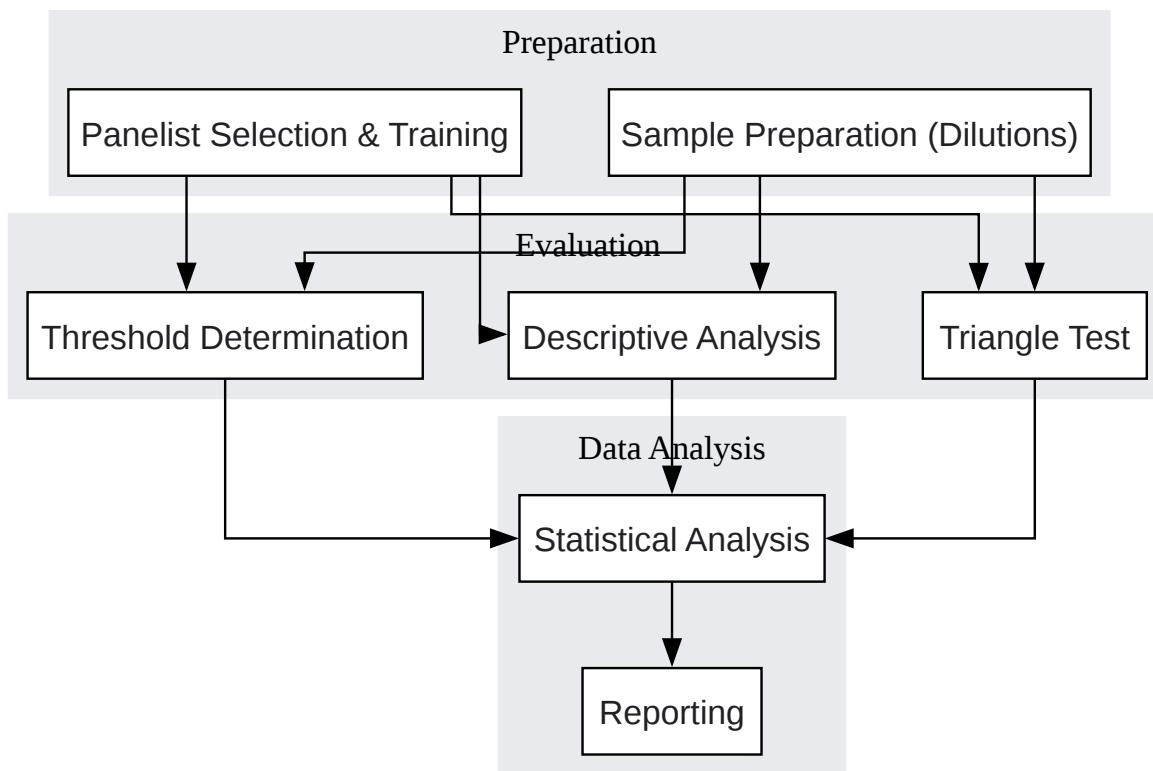
5. Sensory Evaluation Methods:

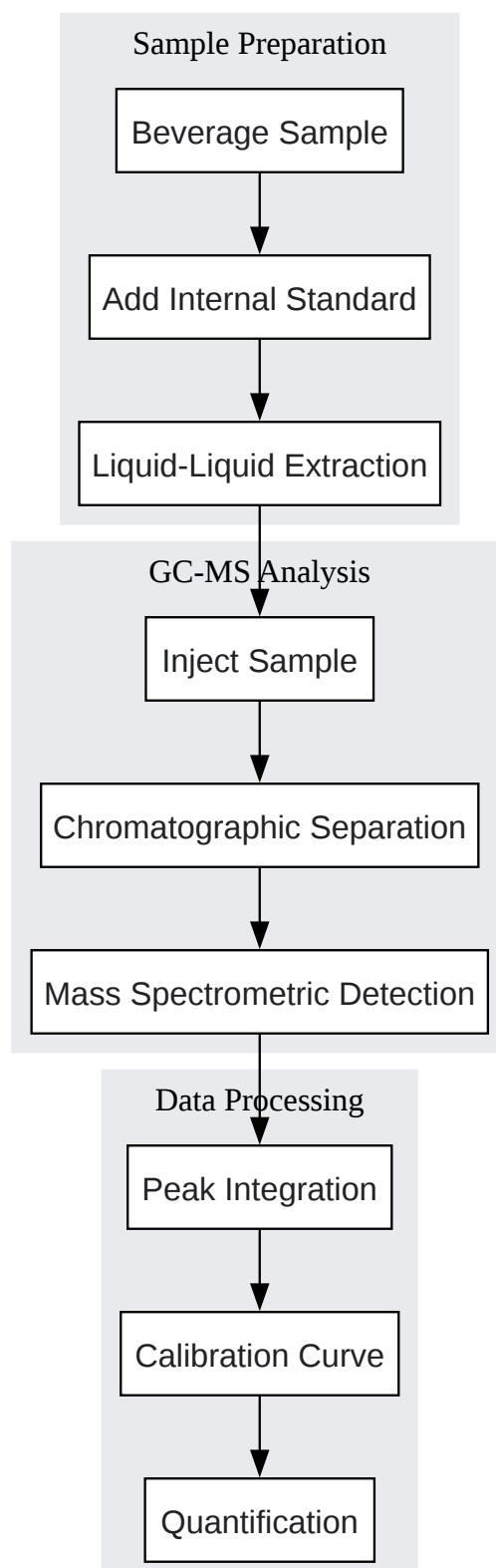
- Descriptive Analysis:
 - Present panelists with a reference sample of a known concentration (e.g., 5 ppm) of **ethyl ethoxyacetate**.
 - Ask panelists to generate descriptive terms for the aroma and flavor.
 - Develop a consensus list of descriptors (e.g., fruity, sweet, apple-like, pear-like).
 - Present panelists with the range of coded samples and have them rate the intensity of each descriptor on a line scale (e.g., 0 = not perceptible, 100 = very strong).
- Triangle Test (for difference testing):

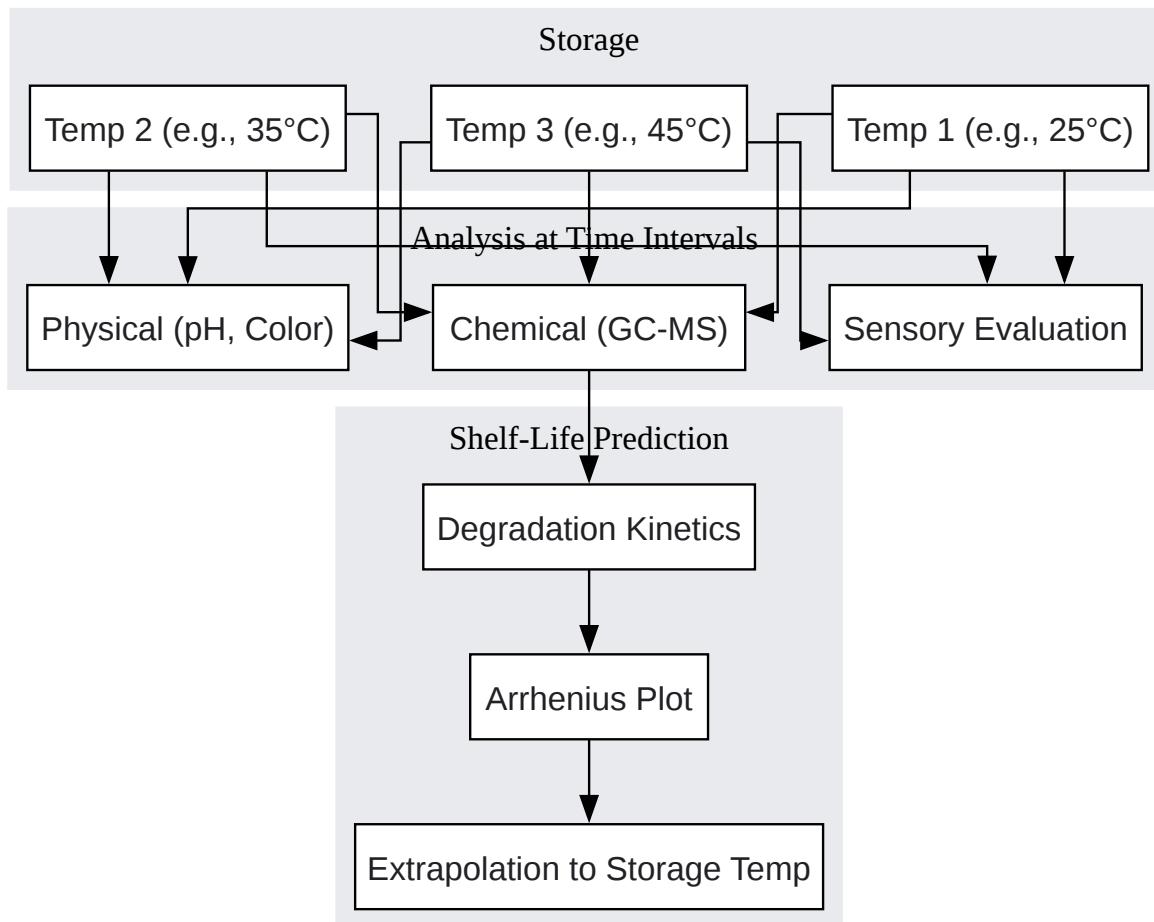
- Present panelists with three coded samples, two of which are identical (either control or a specific concentration) and one is different.
- Ask panelists to identify the odd sample.
- Analyze the results statistically to determine if a significant difference exists between the control and the sample at a given concentration.
- Threshold Determination (Ascending Forced-Choice Method):
 - Present panelists with a series of sample sets, each containing one sample with **ethyl ethoxyacetate** and two control samples.
 - Start with the lowest concentration and ask panelists to identify the sample that is different.
 - The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

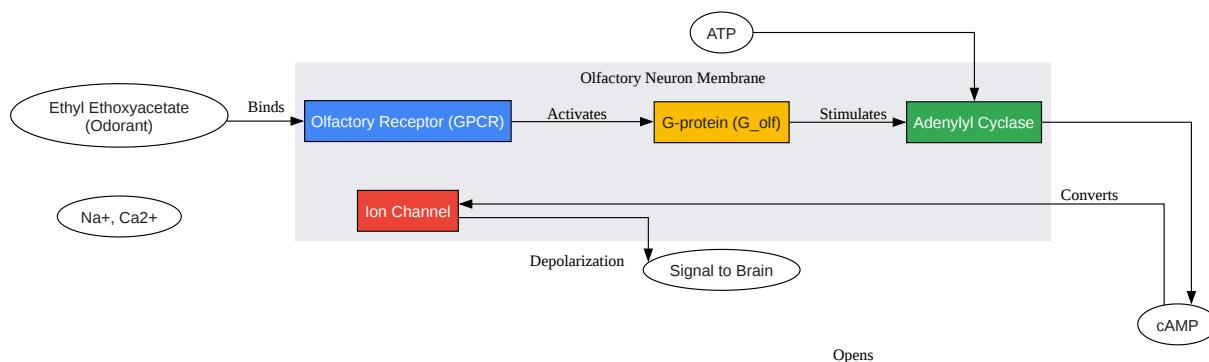
6. Data Analysis:

- Analyze descriptive analysis data using statistical software to generate spider web plots or bar charts of the mean intensity ratings for each descriptor.
- Analyze triangle test data using binomial statistics to determine significance.
- Calculate the sensory threshold using appropriate statistical methods.







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